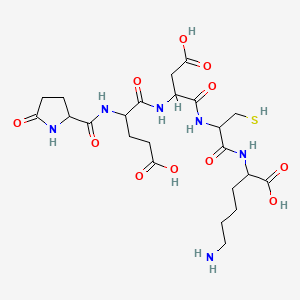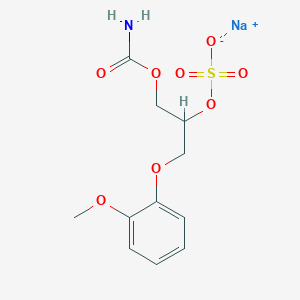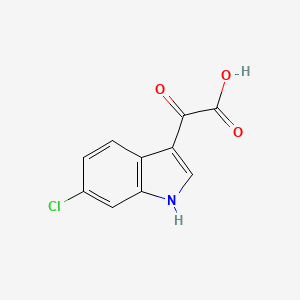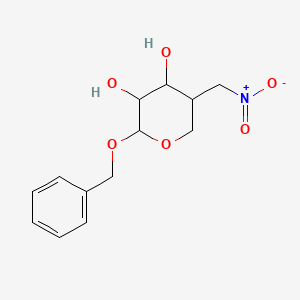
2-(((S)-1-(Benzyloxy)-1-oxopropan-2-yl)amino)-4-phenylbutanoicAcid(S)-MethylEster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(((S)-1-(Benciloxi)-1-oxopropan-2-il)amino)-4-fenilbutanoico(S)-Metil Éster es un compuesto orgánico complejo con aplicaciones significativas en diversos campos de la investigación científica. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un grupo benciloxi, un grupo ácido fenilbutanoico y un grupo éster metílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-(((S)-1-(Benciloxi)-1-oxopropan-2-il)amino)-4-fenilbutanoico(S)-Metil Éster típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Protección del grupo amino: El grupo amino se protege utilizando un grupo benciloxicarbonilo (Cbz) para evitar reacciones no deseadas durante los pasos subsiguientes.
Formación del éster: La amina protegida se hace reaccionar luego con un cloruro de ácido adecuado para formar el enlace éster.
Introducción del grupo ácido fenilbutanoico: El éster se acopla luego con un derivado de ácido fenilbutanoico en condiciones apropiadas para formar el compuesto deseado.
Desprotección: Finalmente, el grupo protector se elimina para producir el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de sistemas de microreactores de flujo, que ofrecen ventajas en términos de eficiencia, versatilidad y sostenibilidad en comparación con los procesos por lotes tradicionales .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-(((S)-1-(Benciloxi)-1-oxopropan-2-il)amino)-4-fenilbutanoico(S)-Metil Éster puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para convertir los grupos carbonilo en alcoholes o aminas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica para introducir nuevos sustituyentes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Ácido 2-(((S)-1-(Benciloxi)-1-oxopropan-2-il)amino)-4-fenilbutanoico(S)-Metil Éster tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(((S)-1-(Benciloxi)-1-oxopropan-2-il)amino)-4-fenilbutanoico(S)-Metil Éster involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o un activador, dependiendo de su afinidad de unión y la naturaleza del objetivo. La unión del compuesto a su objetivo puede inducir cambios conformacionales que modulan la actividad de la proteína diana, lo que lleva a efectos posteriores en las vías celulares .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido (2S)-2-Amino-5-benciloxi-5-oxo-pentanoico: Este compuesto comparte similitudes estructurales con el Ácido 2-(((S)-1-(Benciloxi)-1-oxopropan-2-il)amino)-4-fenilbutanoico(S)-Metil Éster, particularmente los grupos benciloxi y amino.
2-aminobenzotiazol: Otro compuesto con patrones de reactividad y aplicaciones similares en química medicinal.
Unicidad
La singularidad del Ácido 2-(((S)-1-(Benciloxi)-1-oxopropan-2-il)amino)-4-fenilbutanoico(S)-Metil Éster radica en su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación y un posible compuesto principal para el desarrollo de fármacos.
Propiedades
Fórmula molecular |
C21H25NO4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
methyl 2-[(1-oxo-1-phenylmethoxypropan-2-yl)amino]-4-phenylbutanoate |
InChI |
InChI=1S/C21H25NO4/c1-16(20(23)26-15-18-11-7-4-8-12-18)22-19(21(24)25-2)14-13-17-9-5-3-6-10-17/h3-12,16,19,22H,13-15H2,1-2H3 |
Clave InChI |
PRLSWTLNRIGWDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCC1=CC=CC=C1)NC(CCC2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-1-[4-(2-chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B12293389.png)
![trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;chloride](/img/structure/B12293397.png)

![[(3Z,5Z,9Z,11Z)-13-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-7-yl] acetate](/img/structure/B12293406.png)

![tert-butyl 2-[(4R,6R)-6-{2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12293416.png)
![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)
![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)

![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)

![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)

![Butanedioic acid, 2-sulfo-, 4-[2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl] ester, ammonium sodium salt (1:1:1)](/img/structure/B12293493.png)
